molecular formula C22H16N4O4S B11207146 3-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

3-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B11207146
M. Wt: 432.5 g/mol
InChI Key: XLRFYLHKXDMMLY-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a methoxyphenyl group, and an oxadiazole moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring system.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.

    Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Final Coupling Reaction: The final step involves coupling the oxadiazole moiety with the thieno[3,2-d]pyrimidine intermediate under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Affecting Gene Expression: Influencing the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione: Lacks the oxadiazole moiety.

    1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione: Lacks the methoxyphenyl group.

    3-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine: Lacks the dione functionality.

Uniqueness

The uniqueness of 3-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione lies in its combination of functional groups, which imparts specific chemical and biological properties

Properties

Molecular Formula

C22H16N4O4S

Molecular Weight

432.5 g/mol

IUPAC Name

3-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H16N4O4S/c1-29-16-9-5-8-15(12-16)26-21(27)19-17(10-11-31-19)25(22(26)28)13-18-23-20(24-30-18)14-6-3-2-4-7-14/h2-12H,13H2,1H3

InChI Key

XLRFYLHKXDMMLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5

Origin of Product

United States

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